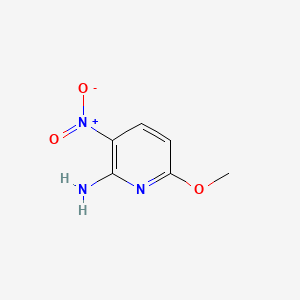

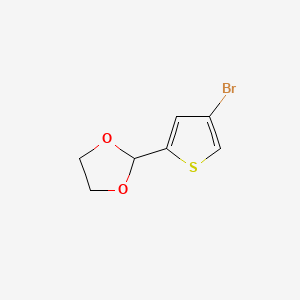

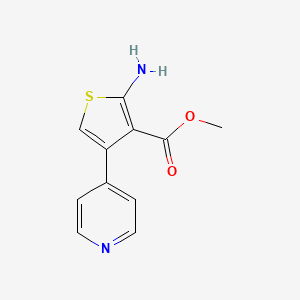

![molecular formula C13H18N2O3 B1334494 Benzyl N-[(propylcarbamoyl)methyl]carbamate CAS No. 21855-74-3](/img/structure/B1334494.png)

Benzyl N-[(propylcarbamoyl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Enantioselective Synthesis Analysis

The synthesis of benzyl N-[(propylcarbamoyl)methyl]carbamate is not directly described in the provided papers, but related compounds and methodologies offer insight into potential synthetic routes. For instance, an enantioselective synthesis involving iodolactamization is key for producing a structurally complex benzyl carbamate, which is an intermediate for CCR2 antagonists . Additionally, the synthesis of 1-Aryl-1-alkenyl N,N-diisopropylcarbamates from alkyl aryl ketones suggests a method for preparing benzyl carbamates that could potentially be adapted for the target molecule . The cobalt-catalyzed in situ generation of isocyanates and benzyl alcohols presents another innovative approach that could be relevant for synthesizing N-aryl carbamates .

Molecular Structure Analysis

The molecular structure of benzyl N-[(propylcarbamoyl)methyl]carbamate is not directly analyzed in the papers. However, the structure-related studies of benzyl carbamates indicate that the presence of substituents can influence the reactivity and stability of the molecule. For example, the N to C aryl migration in lithiated carbamates demonstrates how structural changes can lead to new modes of reactivity . The stability of lithiated benzyl carbamates and their reaction with electrophiles is also influenced by the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of benzyl carbamates is well-documented in the literature. The intermolecular carbolithiation of N,N-diisopropylcarbamates followed by electrophilic substitution is one such reaction . Another example is the N to C aryl migration in lithiated carbamates, which provides a route to alpha,alpha-arylated secondary or tertiary alcohols . The cobalt-catalyzed synthesis of N-aryl carbamates from N-Boc-protected amines and benzyl alcohols is another reaction that could be relevant for the synthesis of benzyl N-[(propylcarbamoyl)methyl]carbamate .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl N-[(propylcarbamoyl)methyl]carbamate are not directly reported, but related compounds provide some context. For instance, the quantitative analysis of N-methyl carbamate insecticides using thin-layer chromatography indicates the potential for specific detection and quantitation of carbamate compounds . The improved aminomethylation electrophile for the synthesis of (benzyloxy)carbonyl-protected chiral amino acids suggests that the physical properties of benzyl carbamates can be tailored for specific synthetic applications . The mechanochemical synthesis of carbamates using 1,1'-carbonyldiimidazole indicates that the reactivity of carbamates can be enhanced under certain conditions .

Case Studies and Specific Applications

While no specific case studies of benzyl N-[(propylcarbamoyl)methyl]carbamate are provided, the papers do offer insights into the applications of related compounds. For example, the synthesis of benzyl carbamates as intermediates for CCR2 antagonists highlights their importance in medicinal chemistry . The use of benzyl carbamates in the synthesis of chiral amino acids demonstrates their utility in asymmetric synthesis . The potential use of substituted benzyl N-nitrosocarbamates in the controlled release of alkylating agents indicates a novel application in material science .

Applications De Recherche Scientifique

Mechanochemical Synthesis

Benzyl N-[(propylcarbamoyl)methyl]carbamate, as a type of carbamate, can be synthesized using mechanochemistry. This method is highlighted as a sustainable and eco-friendly approach for the synthesis of carbamates like benzyl carbamates. Mechanochemical synthesis using 1,1′-Carbonyldiimidazole (CDI) has been shown to enhance reactivity under mild conditions without the need for activation, as is typically required in solution synthesis (Lanzillotto et al., 2015).

Antitumor Applications

Carbamates like Benzyl N-[(propylcarbamoyl)methyl]carbamate have shown potential in antitumor applications. For example, compounds similar in structure have been active against various types of leukemia and carcinomas, signifying their importance in the development of new antitumor drugs (Atassi & Tagnon, 1975).

Synthetic Methodology Advancements

Advancements in synthetic methodologies using benzyl carbamates have been reported. This includes efficient procedures for the Hofmann rearrangement of aromatic and aliphatic amides, leading to the production of various protected amines or diamines, important synthetic precursors (Jevtić et al., 2016).

Spectroscopic Studies

Spectroscopic studies of benzyl carbamates provide insight into their vibrational and electronic properties. This includes studies on molecular geometries and nonlinear optical properties, which are crucial for understanding the behavior of these compounds at the molecular level (Rao et al., 2016).

Polymer Stabilization

In polymer science, benzyl carbamates have been used to enhance the stability of materials like polyurethane against thermal degradation. This is achieved by replacing the labile hydrogen in the carbamate group with an alkyl group, thereby preventing back-dissociation (Beachell & Son, 1964).

Agricultural Applications

In agriculture, benzyl carbamates have been explored for their insecticidal properties. New propesticides designed with dual effects of both benzoylphenylureas and carbamates have shown excellent larvicidal activities against pests like Oriental armyworm, offering promising applications in pest control (Chen et al., 2007).

Propriétés

IUPAC Name |

benzyl N-[2-oxo-2-(propylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-8-14-12(16)9-15-13(17)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBZADXMDCJNAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398397 |

Source

|

| Record name | Benzyl N-[(propylcarbamoyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[(propylcarbamoyl)methyl]carbamate | |

CAS RN |

21855-74-3 |

Source

|

| Record name | Benzyl N-[(propylcarbamoyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

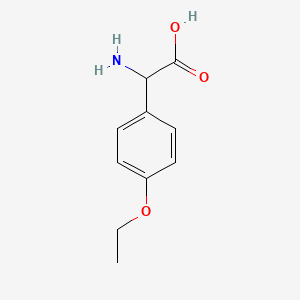

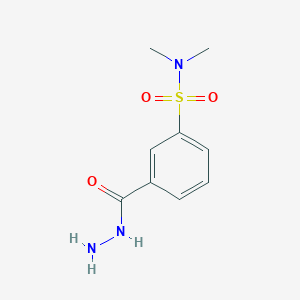

![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)

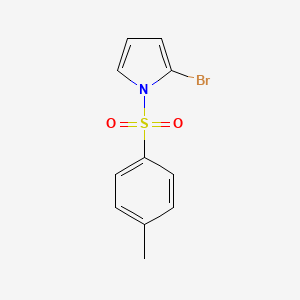

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)